molecular formula C8H7ClO3 B119122 2-Chloro-3',4'-dihydroxyacetophenone CAS No. 99-40-1

2-Chloro-3',4'-dihydroxyacetophenone

Cat. No. B119122
CAS RN: 99-40-1
M. Wt: 186.59 g/mol
InChI Key: LWTJEJCZJFZKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3’,4’-dihydroxyacetophenone, also known as 4-(Chloroacetyl)catechol, is an organic compound with the molecular formula C8H7ClO3 . It has a molecular weight of 186.59 . This compound is used as a chemical reagent for the synthesis of COX-2 inhibitors and sulfonamides .


Molecular Structure Analysis

The linear formula of 2-Chloro-3’,4’-dihydroxyacetophenone is (HO)2C6H3COCH2Cl . The SMILES string is Oc1ccc(cc1O)C(=O)CCl . The InChI key is LWTJEJCZJFZKEL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-3’,4’-dihydroxyacetophenone is a powder that is grey or cream to brown or purple in color . It has a melting point of 174-176 °C (lit.) . This compound is soluble in DMSO and methanol .

Scientific Research Applications

Green Chemistry Synthesis

2-Chloro-3',4'-dihydroxyacetophenone is used in green chemistry. A study by Yadav & Joshi (2002) discusses a green route for acylation of resorcinol, highlighting the synthesis of dihydroxyacetophenone derivatives in an environmentally friendly manner. This method avoids the use of harmful acylating agents, using acetic acid with a non-polluting catalyst instead.

Bio-Adhesive Material Development

2-Chloro-3',4'-dihydroxyacetophenone has been utilized in developing bio-adhesive materials with hemostatic and wound healing properties. Phuong et al. (2019) developed a bio-adhesive using a catechol moiety (2-chloro-3',4'-dihydroxyacetophenone) conjugated with other compounds. This adhesive demonstrated significant adhesive force and rapid wound healing, indicating potential clinical applications.

Analytical Chemistry Applications

The compound has been used in analytical chemistry for the spectrophotometric assay of antineoplastic agents. A study by Bryan & Takahashi (1968) describes a method for determining 2-dimethylamino-3',4'-dihydroxyacetophenone hydrochloride in biological fluids, highlighting the compound's relevance in analytical techniques.

Synthesis of Functionalized Compounds

This compound is involved in the synthesis of various functionalized materials. Nayak et al. (1990) synthesized new resins from dihydroxyacetophenone derivatives, investigating their solubility and fungicidal properties. This demonstrates the compound's utility in creating specialized materials.

Phototransformation Studies

Studies on the phototransformations of related compounds, such as 5-chloro-3-nitro-2-hydroxyacetophenone, provide insights into the photochemical behavior of chloro-dihydroxyacetophenones. Pagacz-Kostrzewa et al. (2023) examined the conformational changes and phototransformations of this compound, which is relevant for understanding the photochemistry of 2-Chloro-3',4'-Dihydroxyacetophenone.

Safety And Hazards

2-Chloro-3’,4’-dihydroxyacetophenone is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection . In case of feeling unwell, it is advised to call a POISON CENTRE or doctor .

properties

IUPAC Name

2-chloro-1-(3,4-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTJEJCZJFZKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90243929
Record name 4-(Chloroacetyl)catechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3',4'-dihydroxyacetophenone

CAS RN

99-40-1
Record name 2-Chloro-3′,4′-dihydroxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloroacetyl)catechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3',4'-dihydroxyacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-3',4'-dihydroxyacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Chloroacetyl)catechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3',4'-dihydroxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.504
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(CHLOROACETYL)CATECHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN6949L56Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Similar to the procedures of R. W. Schayer (J. Am. Chem. Soc. 74, 2441 [1952]) and N. Levin et al. (J. Org. Chem. 7, 408-415 [1942]), but without an additional solvent, a mixture of 100 g catechol, 750 g (450 ml) of phosphorus oxychloride and 206 g (145 ml) of chloracetyl chloride was stirred at reflux temperature (ca. 125° C.) in an argon atmosphere for 4.5 hours. Then most of the volatiles were distilled off at 80° C. (bath temperature) and, finally, under reduced pressure. To the nearly intractable dark mass were added at ca 80° C. 200 ml of water upon which the mixture became stirabel again. 600 ml of cold (0° C.) water were added in portions to control the exothermic reaction. When all of the water was added and the exothermic reaction had ceased the mixture was stirred for 2 hours under reflux. Upon stirring over night without further heating 125 g of crude product precipitated as dark brown crystals with a purity of about 90% (yield ca. 65%).
[Compound]
Name
[ 1952 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[ 1942 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
145 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
125 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3',4'-dihydroxyacetophenone
Reactant of Route 2
Reactant of Route 2
2-Chloro-3',4'-dihydroxyacetophenone
Reactant of Route 3
Reactant of Route 3
2-Chloro-3',4'-dihydroxyacetophenone
Reactant of Route 4
Reactant of Route 4
2-Chloro-3',4'-dihydroxyacetophenone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Chloro-3',4'-dihydroxyacetophenone
Reactant of Route 6
Reactant of Route 6
2-Chloro-3',4'-dihydroxyacetophenone

Citations

For This Compound
178
Citations
R Kausar, ZS Saify - FUUAST Journal of Biology, 2013 - fuuastjb.org
The present study concerns neurochemical and behavioral effects of piperidine substituted 2 chloro 3, 4, dihydroxyacetophenone derivative compounds. Intraperitonial injection in rats …
Number of citations: 2 fuuastjb.org
КИ Кобраков, ИИ Рыбина… - Chemistry of Heterocyclic …, 2013 - 5.179.29.131
П И С Ь М А В Р Е Д А К Ц И Ю НОВЫЙ МЕТОД СИНТЕЗА ∆αααα,ββββ-БУТЕНОЛИ Page 1 1557 ХИМИЯ ГЕТЕРОЦИКЛИЧЕСКИХ СОЕДИНЕНИЙ. — 2000. — № 11. — С. 1557—1572 …
Number of citations: 3 5.179.29.131
KI Kobrakov, II Rybina, VI Kelarev - Chemistry of Heterocyclic Compounds, 2000 - Springer
While studying the reaction of 3, 5 dichloropyrid 2 ylhydrazine () with various aldehydes and ketones with the aim of synthesizing hetaryl substituted hydrazones# synthons for the …
Number of citations: 4 link.springer.com
PTM Phuong, HJ Won, YJ Oh, HS Lee, KD Lee… - Journal of Industrial and …, 2019 - Elsevier
The chemistry and engineering of mussel-inspired glue matrix for tissue adhesive and hemostatic - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books …
Number of citations: 33 www.sciencedirect.com
JA Nam, AA Nahain, SM Kim, I In, SY Park - Acta biomaterialia, 2013 - Elsevier
We have prepared an antimicrobial nanocomposite composed of reduced graphene oxide (rGO) using antimicrobial agents and catechol derivative conjugated to polyethylene glycol-…
Number of citations: 50 www.sciencedirect.com
김성한, 이기백, 박성영 - 한국공업화학회연구논문초록집, 2016 - papersearch.net
Facile preparation of multifunctional coated polystyrene beads (PS beads) by adherence of 2-chloro-3′,4′-dihydroxyacetophenone (CCDP) on PS beads surfaces. In this study CCDP …
Number of citations: 0 papersearch.net
김성민, 박성영 - 한국공업화학회연구논문초록집, 2015 - papersearch.net
The photocatalytic characteristics of titanium dioxide (TiO2) nanoparticles facilitate the functionalization of coating material for photo-catalysis substrate. We report on the development of …
Number of citations: 0 papersearch.net
K Karami, N Jamshidian, MM Nikazma… - Applied …, 2018 - Wiley Online Library
We report a simple process for the synthesis of Fe 3 O 4 @SiO 2 /APTMS (APTMS = 3‐aminopropyltrimethoxysilane) core–shell nanocatalyst support. The new nanocatalyst was …
Number of citations: 17 onlinelibrary.wiley.com
SH Kim, S Lee, I In, SY Park - Surface and Interface Analysis, 2016 - Wiley Online Library
In the present study, 2‐chloro‐3′,4′‐dihydroxyacetophenone (CCDP), a catechol derivative, was quaternized with poly(propylene oxide)‐g‐poly(dimethylaminoethyl methacrylate) (…
AIM Zihnil, I In, SY Park - RSC advances, 2016 - pubs.rsc.org
Reusable Fe 3 O 4 and WO 3 immobilized onto montmorillonite as a photo-reactive antimicrobial agent - RSC Advances (RSC Publishing) DOI:10.1039/C6RA08180K Royal Society of …
Number of citations: 13 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.